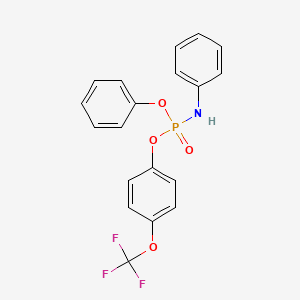
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is an organic compound with the molecular formula C19H15F3NO4P. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phenylphosphoramidate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate typically involves the reaction of 4-(trifluoromethoxy)phenol with phenylphosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphoramidate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .
類似化合物との比較
- Phenyl 4-(trifluoromethoxy)benzenesulfonate
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethoxy)phenylurea
Comparison: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is unique due to its phosphoramidate moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(trifluoromethyl)phenol is primarily used as an intermediate in organic synthesis, this compound has broader applications in biochemistry and medicinal chemistry .
生物活性
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group that enhances its lipophilicity, facilitating better membrane penetration. The phosphoramidate moiety is crucial for its interaction with various biological targets, particularly enzymes.
The mechanism of action involves the compound's ability to form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzyme inhibitors, where the trifluoromethoxy group plays a significant role in enhancing biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes. The compound has been studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity, making it a candidate for further exploration in drug development. Its effectiveness against bacterial enzymes suggests that it could be used in developing new antimicrobial agents.
Case Studies and Experimental Data
- Inhibition Studies : A study assessed the inhibitory effects of the compound on AChE and BChE, reporting IC50 values that indicate significant enzyme inhibition. The results highlighted the compound's potential as a therapeutic agent for conditions related to cholinergic dysfunction .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound forms key interactions within enzyme active sites. The binding energies were comparable to known inhibitors, suggesting strong potential for therapeutic applications .
- Comparative Analysis : In comparison with similar compounds, this compound exhibited unique reactivity patterns due to its phosphoramidate structure, which is not present in other compounds like 4-(trifluoromethyl)phenol.
Data Table: Biological Activity Overview
| Biological Activity | Description | IC50 Values |
|---|---|---|
| AChE Inhibition | Inhibits acetylcholinesterase activity | 10.4 μM |
| BChE Inhibition | Inhibits butyrylcholinesterase activity | 7.7 μM |
| Antimicrobial Activity | Potential to inhibit bacterial enzymes | Not specified |
特性
分子式 |
C19H15F3NO4P |
|---|---|
分子量 |
409.3 g/mol |
IUPAC名 |
N-[phenoxy-[4-(trifluoromethoxy)phenoxy]phosphoryl]aniline |
InChI |
InChI=1S/C19H15F3NO4P/c20-19(21,22)25-16-11-13-18(14-12-16)27-28(24,23-15-7-3-1-4-8-15)26-17-9-5-2-6-10-17/h1-14H,(H,23,24) |
InChIキー |
HEDQPBCHBNICNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















